molecular formula C26H40O2 B13830395 1-Methoxy-6,6-dimethyl-9-methylidene-3-(2-methyloctan-2-yl)-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene CAS No. 174627-50-0

1-Methoxy-6,6-dimethyl-9-methylidene-3-(2-methyloctan-2-yl)-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene

Cat. No.: B13830395
CAS No.: 174627-50-0
M. Wt: 384.6 g/mol
InChI Key: BJIIKHXAZBTGLF-UHFFFAOYSA-N
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Description

This compound belongs to the synthetic cannabinoid class, characterized by a benzo[c]chromene core with distinct substituents. Key structural features include:

  • 9-Methylidene moiety: Introduces steric and electronic effects distinct from ketone or hydroxymethyl groups in related compounds.
  • 3-(2-Methyloctan-2-yl) side chain: A bulky alkyl substituent critical for cannabinoid receptor interactions, as seen in CB1/CB2-targeting analogs like Nabilone .

Properties

IUPAC Name

1-methoxy-6,6-dimethyl-9-methylidene-3-(2-methyloctan-2-yl)-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H40O2/c1-8-9-10-11-14-25(3,4)19-16-22(27-7)24-20-15-18(2)12-13-21(20)26(5,6)28-23(24)17-19/h16-17,20-21H,2,8-15H2,1,3-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJIIKHXAZBTGLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)(C)C1=CC2=C(C3CC(=C)CCC3C(O2)(C)C)C(=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90432699
Record name 1-Methoxy-6,6,9-trimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174627-50-0
Record name 1-Methoxy-6,6,9-trimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-Methoxy-6,6-dimethyl-9-methylidene-3-(2-methyloctan-2-yl)-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene (CAS No. 174627-50-0) is a synthetic cannabinoid compound with notable biological activities. Its structure includes a benzo[c]chromene core, which is characteristic of many cannabinoids and contributes to its interaction with cannabinoid receptors in the human body.

The molecular formula of this compound is C26H40O2C_{26}H_{40}O_2, and it has a molecular weight of approximately 384.3 g/mol. It is classified as a synthetic organic compound and has been studied for its potential therapeutic applications.

Cannabinoid Receptor Interaction

1-Methoxy-6,6-dimethyl-9-methylidene-3-(2-methyloctan-2-yl)-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene has been shown to interact with cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system and play crucial roles in various physiological processes including pain modulation, immune response, and mood regulation.

Table 1: Binding Affinities to Cannabinoid Receptors

Receptor Type Binding Affinity (Ki)
CB1Data not available
CB2Data not available

Note: Specific binding affinity data for this compound may be limited; further studies are needed to elucidate these interactions.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit various pharmacological effects:

  • Antimicrobial Activity : Some studies have suggested that derivatives of benzo[c]chromenes possess antimicrobial properties. For instance, related compounds have shown activity against Staphylococcus aureus and Candida albicans .
  • Antiparasitic Activity : In research focusing on antimalarial properties, certain derivatives demonstrated significant activity against Plasmodium falciparum, with IC50 values indicating potent effects .
  • Anti-inflammatory Effects : Cannabinoids are widely recognized for their anti-inflammatory properties. Preliminary studies suggest that this compound may also exhibit similar effects through modulation of immune responses mediated by cannabinoid receptors .

Case Studies and Research Findings

Several studies have explored the biological activity of cannabinoids similar to 1-Methoxy-6,6-dimethyl-9-methylidene:

  • Study on Antimalarial Activity : A study evaluated the efficacy of synthetic cannabinoids against Plasmodium falciparum. Compounds structurally related to 1-Methoxy-6,6-dimethyl demonstrated IC50 values as low as 120 nM .
  • Antibacterial Properties : Another investigation highlighted the antibacterial effects of related compounds against MRSA strains, showing promising results with IC50 values around 2.6 μM .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Differences

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Receptor Targets
Target Compound Likely C₂₄H₃₄O₂ ~354.5 (estimated) 1-OCH₃, 9-CH₂, 3-(2-methyloctan-2-yl) Hypothesized: CB2 > CB1
Nabilone C₂₄H₃₆O₃ 372.549 1-OH, 9-C=O, 3-(2-methyloctan-2-yl) CB1 (partial), CB2 (partial)
JWH-133 C₂₂H₃₂O 312.497 1-H, 9-CH₃, 3-(2-methylpentan-2-yl) CB2 (selective)
JWH-015 C₂₃H₂₁NO 327.427 Indole-naphthoyl structure CB2 > CB1 (weak)
SR 144528 Not provided Not provided Non-chromene scaffold CB2 antagonist

Substituent-Driven Pharmacological Differences

  • Hydroxyl groups (e.g., Nabilone) are prone to glucuronidation, whereas methoxy groups may prolong half-life .
  • Position 9 :

    • The methylidene group (CH₂) in the target compound contrasts with Nabilone’s ketone (C=O) and JWH-133’s methyl group. Methylidene introduces planarity and may influence π-π stacking in receptor binding pockets .
  • Position 3 :

    • The 2-methyloctan-2-yl side chain, shared with Nabilone, is associated with high CB2 affinity. JWH-133’s shorter 2-methylpentan-2-yl chain correlates with CB2 selectivity but reduced potency compared to octyl analogs .

Receptor Selectivity and Functional Activity

  • CB2 Selectivity :

    • JWH-133 and SR 144528 exhibit CB2 selectivity, with SR 144528 acting as a potent antagonist (Ki = 0.6 nM) .
    • The target compound’s bulky 3-substituent and methoxy group may favor CB2 interactions, though empirical data are needed.
  • Dual CB1/CB2 Activity :

    • Nabilone and WIN55,212-2 target both receptors, but the target compound’s lack of a polar 1-OH group (vs. Nabilone) may reduce CB1 affinity .

Physicochemical and Pharmacokinetic Considerations

  • Metabolic Stability :
    • Methylidene and methoxy groups may reduce oxidative metabolism compared to ketone or hydroxymethyl analogs .

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis often begins with the regioselective alkylation of a cyclohexenecarboxylic acid derivative, such as (S)-4-(prop-1-en-2-yl)cyclohex-1-enecarboxylic acid, to introduce the required alkyl side chain (e.g., 2-methyloctan-2-yl group) at the 3-position of the benzo[c]chromene scaffold.

Formation of the Benzo[c]chromene Core

The core is constructed via cyclization reactions catalyzed by Lewis acids such as triisobutylaluminum (TIBAL). This step involves the intramolecular cyclization of hydroxy-alkylated intermediates to form the tetrahydrobenzo[c]chromene ring system with control over the stereochemistry at the 6a, 9, and 10a positions.

Selective Deprotection and Isomerization

Selective deprotection of methyl ethers using reagents like trimethylsilyl chloride (TMSCl) and sodium iodide (NaI) in a one-pot reaction facilitates the formation of hydroxyl groups necessary for subsequent transformations. This step can also include isomerization to achieve the desired double bond placement and stereochemistry.

Hydroboration and Reduction for Stereoselectivity

Hydroboration using disiamylborane (Sia2BH) followed by radical reduction with 4-tert-butylcatechol is employed to achieve high diastereoselectivity in the formation of the 1-methoxy-6,6,9-trimethyl-6a,7,8,9,10,10a-hexahydro-6H-benzo[c]chromene derivatives. Diastereomeric ratios as high as 22:1 have been reported, indicating excellent stereocontrol.

Alternatively, hydroboration followed by oxidation with hydrogen peroxide (H2O2) and sodium hydroxide (NaOH) yields hydroxylated derivatives as single diastereoisomers (d.r. > 99:1).

Final Modifications

The last step often involves the removal of methyl protecting groups using ethanethiol sodium salt (NaSEt) in dimethylformamide (DMF) under reflux conditions to yield the final compound with free hydroxyl groups or methoxy substituents as required.

Representative Synthetic Scheme Summary

Step Reaction Type Reagents/Catalysts Outcome/Notes
1 Regioselective alkylation (S)-4-(prop-1-en-2-yl)cyclohex-1-enecarboxylic acid, alkyl halide Introduction of 2-methyloctan-2-yl side chain
2 Cyclization Triisobutylaluminum (TIBAL) Formation of benzo[c]chromene core with stereocontrol
3 Selective deprotection & isomerization Trimethylsilyl chloride (TMSCl), sodium iodide (NaI) Removal of methyl ethers, double bond isomerization
4 Hydroboration & reduction Disiamylborane (Sia2BH), 4-tert-butylcatechol High diastereoselectivity in side chain stereochemistry
5 Oxidation (alternative) H2O2, NaOH Formation of hydroxylated derivatives
6 Demethylation Ethanethiol sodium salt (NaSEt), DMF, reflux Removal of methyl groups to yield final compound

Research Findings and Yields

  • The overall synthetic route typically involves 5 steps with overall yields ranging from 18% to 22% depending on the specific analog synthesized.
  • Diastereoselectivity is a critical parameter, with some steps achieving diastereomeric ratios up to 22:1, ensuring the predominance of the desired stereoisomer.
  • The use of boron trifluoride–etherate as a catalyst in coupling reactions and triisobutylaluminum for cyclization is well-documented for achieving high regio- and stereoselectivity.
  • Alternative synthetic approaches, such as intramolecular Diels-Alder reactions and Knoevenagel condensations, have been reported for related cannabinoid analogs but are less commonly applied to this specific compound.

Q & A

Q. What are the key spectroscopic techniques for characterizing the stereochemical configuration of this compound?

The compound’s complex fused-ring system and stereogenic centers (e.g., 6a,10a positions) require a combination of NMR (¹H, ¹³C, 2D-COSY/NOESY) and X-ray crystallography. For example:

  • ¹H NMR : Assign methylidene (C9) protons (δ ~5.5–6.0 ppm) and methoxy (C1) signals (δ ~3.2–3.5 ppm) to confirm substitution patterns .
  • NOESY : Correlate spatial proximity of methyl groups (C6,6-dimethyl) and the 2-methyloctan-2-yl substituent to resolve stereochemistry .
  • X-ray crystallography : Essential for absolute configuration determination due to overlapping signals in NMR .

Q. How should researchers handle air- or moisture-sensitive functional groups in this molecule during synthesis?

The methylidene (C9) and methoxy groups (C1) may react with moisture or oxygen. Recommended protocols:

  • Use anhydrous solvents (e.g., toluene-d8 ) under inert atmosphere (N₂/Ar).
  • Employ gloveboxes for isolation steps and store products in vacuum-sealed containers .
  • Monitor reaction progress via TLC or in situ FTIR to minimize degradation .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Face shields, nitrile gloves (inspected for integrity), and EN 166-compliant eye protection .
  • Engineering controls : Fume hoods for synthesis steps and spill containment trays to prevent drainage contamination .
  • First aid : Immediate flushing with water for eye/skin contact and medical consultation for inhalation exposure .

Advanced Research Questions

Q. How can conflicting data on the compound’s stability under varying pH conditions be resolved?

Conflicting stability reports (e.g., hydrolysis at pH < 3 vs. inertness at neutral pH) require:

  • pH-dependent kinetic studies : Monitor degradation via HPLC-MS at pH 1–14, focusing on methoxy group cleavage and methylidene isomerization .
  • Computational modeling : Use DFT calculations to compare activation energies for hydrolysis pathways .
  • Controlled stress testing : Accelerated aging under UV light or elevated temperatures to identify degradation byproducts .

Q. What synthetic strategies address challenges in regioselective functionalization of the benzo[c]chromene core?

The fused-ring system’s steric hindrance (e.g., 2-methyloctan-2-yl group at C3) complicates functionalization. Strategies include:

  • Directed C–H activation : Use Pd(II)/Ru(II) catalysts to target C4 or C7 positions .
  • Protecting group tactics : Temporarily shield the methoxy group with TMSCl to direct electrophilic substitution at C9 .
  • Microwave-assisted synthesis : Enhance reaction rates and selectivity for challenging cross-coupling reactions .

Q. How do steric and electronic effects influence the compound’s reactivity in catalytic hydrogenation?

The bulky 2-methyloctan-2-yl substituent and methylidene group create steric barriers and electronic biases:

  • Steric effects : Hydrogenation of the methylidene (C9) is hindered; use high-pressure H₂ (50–100 bar) with PtO₂ catalysts .
  • Electronic effects : Electron-donating methoxy groups deactivate adjacent rings, requiring Lewis acids (e.g., BF₃·Et₂O) to polarize π-bonds .
  • Competing pathways : Monitor for over-reduction of the tetrahydro-6aH ring using in situ Raman spectroscopy .

Data Contradiction Analysis

Q. Discrepancies in reported melting points: How to validate thermal behavior?

Variability in melting points (e.g., 120–135°C) may arise from polymorphism or impurities. Validation steps:

  • DSC/TGA analysis : Identify phase transitions and decompose impurities .
  • Recrystallization : Use solvent pairs (e.g., hexane/EtOAc) to isolate pure polymorphs .
  • PXRD : Compare diffraction patterns with computational predictions (e.g., Mercury software) .

8. Resolving conflicting toxicity profiles: In vitro vs. in vivo data
In vitro assays may underestimate toxicity due to poor metabolic activation. Mitigation approaches:

  • Microsomal incubation : Test hepatic metabolites (e.g., CYP450 isoforms) for reactive intermediates .
  • Zebrafish embryo models : Assess developmental toxicity (LC₅₀) to bridge in vitro-in vivo gaps .
  • QSAR modeling : Predict hepatotoxicity using substituent-specific descriptors (e.g., logP, topological polar surface area) .

Methodological Recommendations

9. Optimizing chromatographic separation of diastereomers
The compound’s multiple stereocenters necessitate advanced HPLC conditions:

  • Chiral columns : Use cellulose tris(3,5-dimethylphenylcarbamate) with hexane/isopropanol gradients .
  • Mobile phase additives : 0.1% formic acid to enhance peak resolution of protonated species .
  • LC-MS/MS : Confirm identity of co-eluting peaks via fragmentation patterns .

Q. Designing stability-indicating assays for long-term storage studies

  • Forced degradation : Expose to UV (254 nm), H₂O₂ (3%), and HCl/NaOH (0.1N) to identify degradation markers .
  • Mass balance analysis : Quantify intact compound and degradation products using validated HPLC methods .
  • ICH guidelines : Follow Q1A(R2) for storage conditions (25°C/60% RH) and sampling intervals .

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